molecular formula C18H26N4O4 B12494261 N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine

Cat. No.: B12494261
M. Wt: 362.4 g/mol
InChI Key: RDCOQDQZBGLWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine is a complex organic molecule that features a combination of methoxy, oxadiazole, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Methoxylation: Introduction of the methoxy group can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Coupling reactions: The oxadiazole moiety is then coupled with a phenyl ring that has been pre-functionalized with a methoxy group.

    Attachment of the morpholine group: This is typically done through nucleophilic substitution reactions where the morpholine ring is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Biology: May serve as a probe in biochemical assays to study enzyme interactions.

    Materials Science: Could be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.

    Imidazole-containing compounds: These compounds have similar heterocyclic structures and are used in various therapeutic applications.

Uniqueness

({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the oxadiazole and morpholine rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C18H26N4O4/c1-14-20-18(26-21-14)13-25-16-4-3-15(11-17(16)23-2)12-19-5-6-22-7-9-24-10-8-22/h3-4,11,19H,5-10,12-13H2,1-2H3

InChI Key

RDCOQDQZBGLWCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCN3CCOCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.